![molecular formula C9H16N2O5S B14248254 N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine CAS No. 185614-65-7](/img/structure/B14248254.png)
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a derivative of L-cysteine, where an acetyl group is attached to the nitrogen atom and a hydroxyethyl group is linked to the sulfur atom. This compound is known for its role in the metabolism of various xenobiotic chemicals and is commonly found as a urinary metabolite in mammals, including humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a hydroxyethylating agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine has several scientific research applications, including:
Chemistry: :
Propiedades
Número CAS |
185614-65-7 |
|---|---|
Fórmula molecular |
C9H16N2O5S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[2-(2-hydroxyethylamino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-6(13)11-7(9(15)16)4-17-5-8(14)10-2-3-12/h7,12H,2-5H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t7-/m0/s1 |
Clave InChI |
KWFPSDLONXMOOT-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(=O)NCCO)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(=O)NCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)

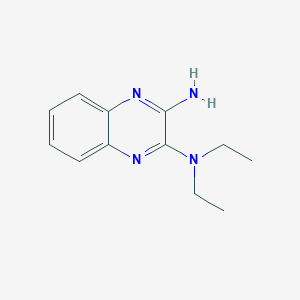
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
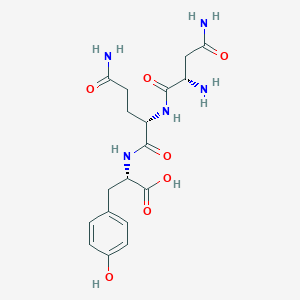
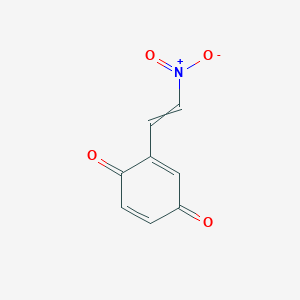

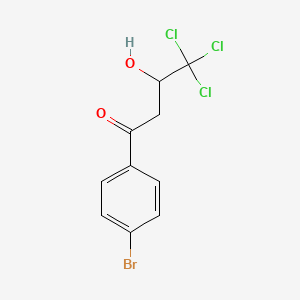


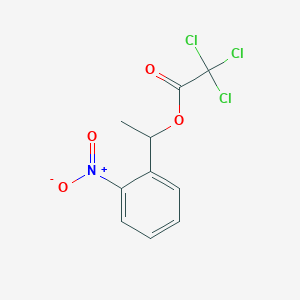
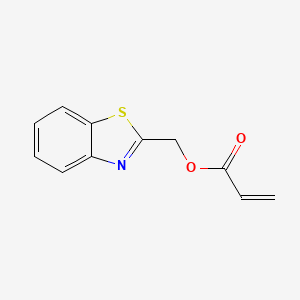
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
